N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
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Overview
Description
N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propanamide Moiety: The propanamide group can be formed through an amidation reaction involving a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Chemistry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylacetamide
- N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide
Uniqueness
N-(1-(3,4-Dimethyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
155125-65-8 |
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Molecular Formula |
C22H34N2O |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylpent-3-enyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H34N2O/c1-6-22(25)24(20-10-8-7-9-11-20)21-13-15-23(16-19(21)5)14-12-18(4)17(2)3/h7-11,19,21H,6,12-16H2,1-5H3 |
InChI Key |
DCTDSQSKICPHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC(=C(C)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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